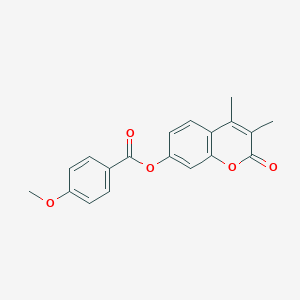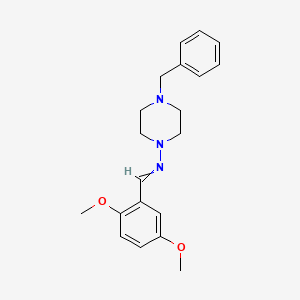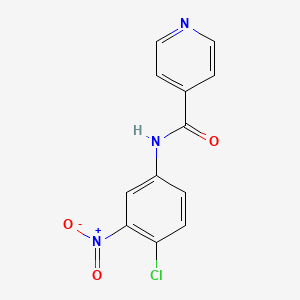![molecular formula C20H17NO2 B5696434 N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 5226-50-6](/img/structure/B5696434.png)
N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methoxy group attached to one of the phenyl rings and a carboxamide group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the coupling of 4-methoxyaniline with 4-bromobiphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-HYDROXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.
Reduction: Formation of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-AMINE.
Substitution: Formation of N-(4-HALOPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.
Scientific Research Applications
N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-METHOXYBIPHENYL: A simpler biphenyl derivative with a methoxy group attached to one of the phenyl rings.
N-(4-HYDROXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE: A derivative with a hydroxyl group instead of a methoxy group.
N-(4-HALOPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE: Derivatives with halogen substituents.
Uniqueness
N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both a methoxy group and a carboxamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXERYQXVNKDQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355003 |
Source


|
| Record name | N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-50-6 |
Source


|
| Record name | N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone](/img/structure/B5696364.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
